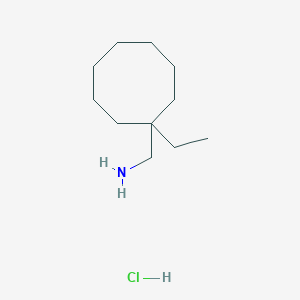

(1-Ethylcyclooctyl)methanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

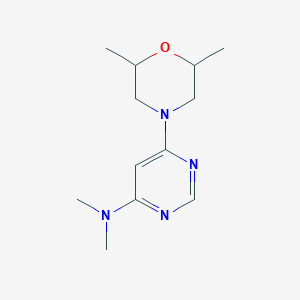

Übersicht

Beschreibung

(1-Ethylcyclooctyl)methanamine hydrochloride is a chemical compound with the CAS Number: 2377031-48-4 . It has a molecular weight of 205.77 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is (1-ethylcyclooctyl)methanamine hydrochloride . The InChI code for this compound is 1S/C11H23N.ClH/c1-2-11(10-12)8-6-4-3-5-7-9-11;/h2-10,12H2,1H3;1H . This indicates that the compound consists of a cyclooctyl ring with an ethyl group and a methanamine group attached to it.Physical And Chemical Properties Analysis

(1-Ethylcyclooctyl)methanamine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 205.77 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

(1-Ethylcyclooctyl)methanamine;hydrochloride plays a crucial role in the synthesis of complex chemical structures. For instance, it is instrumental in the large-scale syntheses of ethylidynetris(methanamine) and related compounds through methods like acidification and cation-exchange chromatography, showcasing its utility in isolating pure hydrochloride salts from crude amine mixtures (Geue & Searle, 1983). Additionally, its derivative, N′-substituted N-(1-phenylcyclopentylmethyl)oxamides, shows a spectrum of biological activity, highlighting its importance in creating new derivatives with potential applications (Aghekyan, Panosyan, & Markaryan, 2013).

Biochemical Profile and Antidepressant Potential

Another dimension of its application is seen in the biochemical profile of novel bicyclic compounds like Wy-45,030, an ethyl cyclohexanol derivative, which exhibits properties predictive of antidepressant activity. This compound inhibits rat brain imipramine receptor binding and synaptosomal monoamine uptake, without the side-effects common to tricyclic therapy (Muth et al., 1986).

Chemical Synthesis Innovations

Innovations in chemical synthesis techniques involving this compound derivatives are crucial. The synthesis of N-(2-Pyridylmethyleneamino)dehydroabietylamine from dehydro-abietylamine, involving complex cyclohexane ring structures, exemplifies the compound's role in creating intricate molecular architectures (Wu et al., 2009). Furthermore, the development of stable complexes with zinc(II) and copper(II) ions by the pendent arm macrocyclic ligand 1-ethyl-4,7-bis(3-tert-butyl-5-methoxy-2-hydroxybenzyl)-1,4,7-triazacyclononane showcases the compound's utility in metal complexation and crystallography (Bill et al., 1999).

Mechanistic Insights into Bioconjugation

Mechanistic studies on amide formation by carbodiimide in aqueous media provide insights into bioconjugation processes, where this compound derivatives serve as a model for understanding reactions between carboxylic acid and amine (Nakajima & Ikada, 1995).

Agricultural and Biological Applications

On the agricultural front, 1-methylcyclopropene studies, involving cyclic olefin compounds similar in reactivity to this compound, highlight the role of such chemicals in ethylene inhibition, providing major advances in understanding the role of ethylene in plants and its effects on fruits, vegetables, and floriculture crops (Blankenship & Dole, 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed skin thoroughly after handling .

Wirkmechanismus

Target of Action

It is structurally similar to methenamine , a urinary tract antiseptic and antibacterial drug . Methenamine is used for the prophylaxis and treatment of frequently recurring urinary tract infections .

Mode of Action

Formaldehyde is considered to be highly bactericidal .

Result of Action

If it acts similarly to methenamine, it could potentially exert antibacterial effects in the urinary tract by releasing bactericidal formaldehyde in acidic conditions .

Action Environment

As with methenamine, the ph of the environment could potentially influence its antibacterial activity .

Eigenschaften

IUPAC Name |

(1-ethylcyclooctyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N.ClH/c1-2-11(10-12)8-6-4-3-5-7-9-11;/h2-10,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXJUUBKQDYHRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCCCCC1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate](/img/structure/B2756859.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-2-phenylbutanamide](/img/structure/B2756865.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2756866.png)

![benzo[b]thiophen-2-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2756868.png)

![4-[(4-nitrophenyl)carbamoyl]butanoic Acid](/img/structure/B2756872.png)

![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-chlorophenyl)-2-oxoacetamide](/img/structure/B2756876.png)

![ethyl (5-methyl-7-oxo-2-thioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-3(2H)-yl)acetate](/img/structure/B2756877.png)